

3,9-Diazaspiro[5.5]undecan-2-one chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,9-Diazaspiro[5.5]undecan-2-one

Cat. No.: B1324301

[Get Quote](#)

An In-depth Technical Guide to 3,9-Diazaspiro[5.5]undecan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, physicochemical properties, and biological significance of **3,9-Diazaspiro[5.5]undecan-2-one**. This spirocyclic lactam serves as a valuable scaffold in medicinal chemistry, particularly in the development of novel therapeutics.

Chemical Structure and IUPAC Name

IUPAC Name: **3,9-Diazaspiro[5.5]undecan-2-one**

CAS Number: 867006-20-0

The chemical structure of **3,9-Diazaspiro[5.5]undecan-2-one** is characterized by two nitrogen-containing rings, a piperidine and a piperidin-2-one, connected by a single common carbon atom, known as a spiro atom. This arrangement confers a rigid three-dimensional conformation to the molecule.

Chemical Structure:

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of **3,9-Diazaspiro[5.5]undecan-2-one**. These values are computationally derived and provide an estimation of the compound's characteristics.

Property	Value	Source
Molecular Formula	C ₉ H ₁₆ N ₂ O	ChemicalBook[1]
Molecular Weight	168.24 g/mol	ChemicalBook[1]
Boiling Point	369.8±42.0 °C (Predicted)	ChemicalBook[1]
Density	1.09±0.1 g/cm ³ (Predicted)	ChemicalBook[1]
Storage Temperature	2-8°C under inert gas	BLDpharm[2]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of the unsubstituted **3,9-Diazaspiro[5.5]undecan-2-one** is not readily available in the public domain, a general synthetic strategy can be inferred from the synthesis of its derivatives. The construction of the 3,9-diazaspiro[5.5]undecane core often involves a multi-step process.

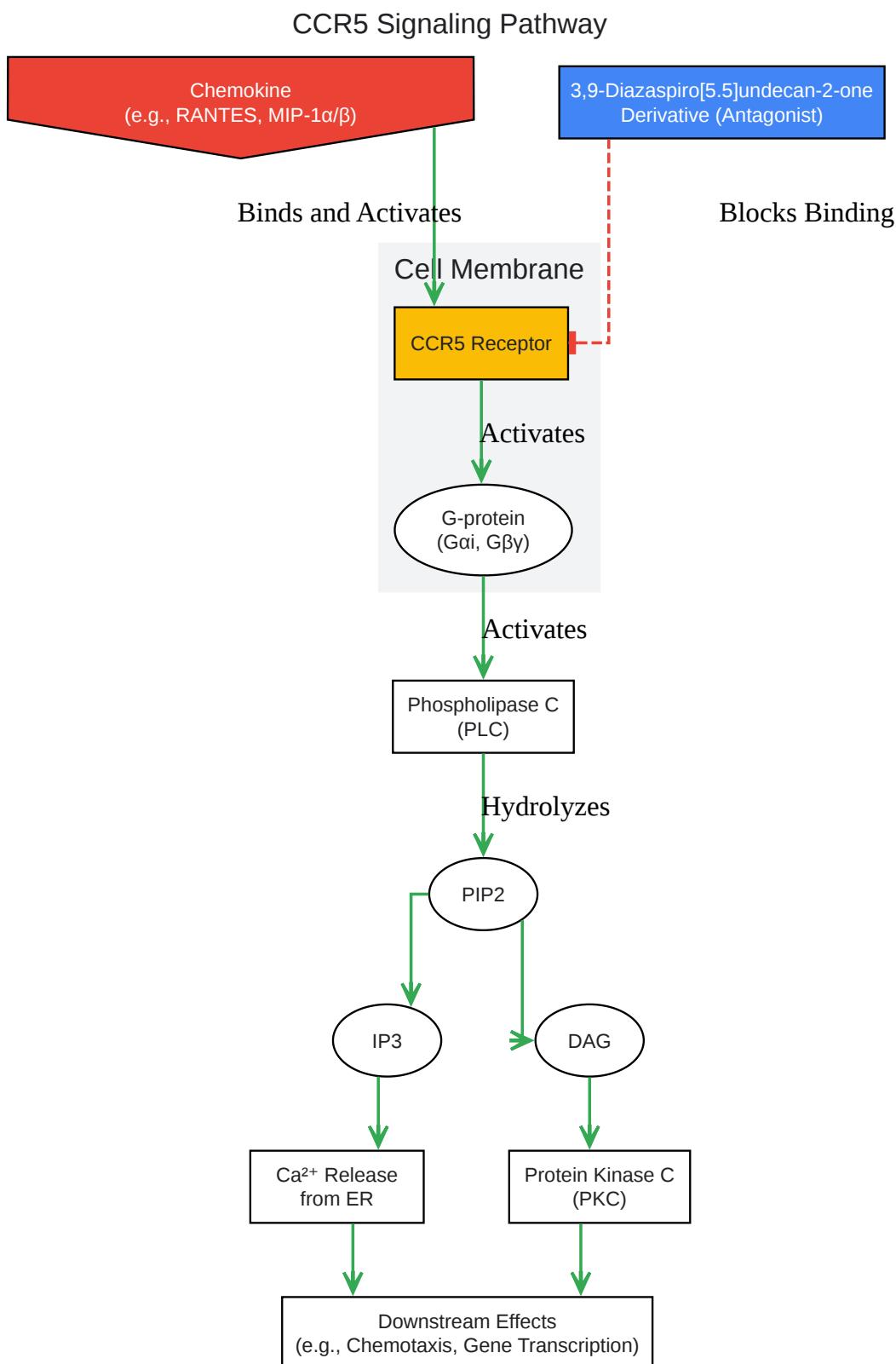
A common approach involves the use of a Michael addition reaction. For instance, a divergent synthesis of 1- and 5-substituted **3,9-diazaspiro[5.5]undecan-2-ones** has been described where the key step is an efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor.

Representative Synthetic Workflow:

The following diagram illustrates a generalized workflow for the synthesis of spiro-lactams, which can be adapted for **3,9-Diazaspiro[5.5]undecan-2-one**.

[Click to download full resolution via product page](#)

A generalized synthetic workflow for spiro-lactams.


Biological Context and Signaling Pathways

Derivatives of **3,9-Diazaspiro[5.5]undecan-2-one** have been investigated for their biological activity, notably as antagonists of the C-C chemokine receptor type 5 (CCR5). CCR5 is a G protein-coupled receptor that plays a crucial role in the immune system and is also a co-receptor for the entry of macrophage-tropic strains of HIV-1 into host cells.

By blocking the CCR5 receptor, these antagonists can prevent the binding of its natural ligands (chemokines such as RANTES, MIP-1 α , and MIP-1 β) and inhibit the entry of HIV-1, thus representing a potential therapeutic strategy for HIV/AIDS.

CCR5 Signaling Pathway:

The following diagram illustrates the canonical signaling pathway initiated by the activation of the CCR5 receptor by its chemokine ligands. Antagonists based on the **3,9-Diazaspiro[5.5]undecan-2-one** scaffold would act to inhibit the initial ligand-receptor binding step.

[Click to download full resolution via product page](#)

CCR5 receptor signaling pathway and the inhibitory action of antagonists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. guidechem.com [guidechem.com]
- 2. SP-0 to SP-1.5 [iupac.qmul.ac.uk]
- To cite this document: BenchChem. [3,9-Diazaspiro[5.5]undecan-2-one chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1324301#3-9-diazaspiro-5-5-undecan-2-one-chemical-structure-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com